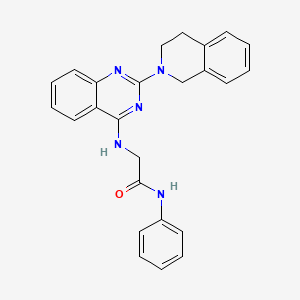

Nav1.8-IN-2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nav1.8-IN-2は、電位依存性ナトリウムチャネルサブタイプNav1.8を標的とする低分子阻害剤です。このチャネルは、主に末梢神経系、特に痛覚ニューロンに発現しており、痛みのシグナル伝達の際に重要な役割を果たしています。 This compoundは、さまざまな疼痛状態の治療のための非オピオイド鎮痛薬としての可能性があるため、大きな関心を集めています .

準備方法

合成経路と反応条件

Nav1.8-IN-2の合成には、重要な中間体の生成とその後の官能基化を含む、複数のステップが伴います。合成経路は通常、市販の出発物質から始まり、求核置換、環化、官能基変換などの反応を連続的に行います。 温度、溶媒、触媒などの具体的な反応条件は、高収率と純度を達成するために最適化されます .

工業生産方法

This compoundの工業生産には、プロセス効率と安全性を維持しながら、ラボ合成をより大規模に拡大することが含まれます。 これには、連続フローリアクター、自動合成プラットフォーム、および厳格な品質管理の利用が含まれ、最終製品の一貫性と再現性を保証します .

化学反応の分析

反応の種類

Nav1.8-IN-2は、以下を含むさまざまな化学反応を起こします。

酸化: 過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて、分子に酸素原子を導入すること。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて、酸素原子を除去するか、または水素原子を添加すること。

一般的な試薬と条件

酸化: 過酸化水素、過マンガン酸カリウム、およびその他の酸化剤。

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、およびその他の還元剤。

主な生成物

これらの反応によって生成される主な生成物は、this compoundに存在する特定の官能基と、使用される反応条件によって異なります。 たとえば、酸化によってヒドロキシル化誘導体が生成される場合があり、還元によって脱酸素化された類似体が生成される場合があります .

科学研究の応用

This compoundは、以下を含む幅広い科学研究の応用があります。

化学: ナトリウムチャネル阻害剤の構造活性相関を調べるためのツール化合物として使用されます。

生物学: Nav1.8が痛みのシグナル伝達とニューロンの興奮性に果たす役割を理解するための研究で使用されます。

医学: 神経障害性疼痛や炎症性疼痛など、慢性疼痛状態の治療のための潜在的な治療薬として調査されています。

科学的研究の応用

Nav1.8-IN-2 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the structure-activity relationships of sodium channel inhibitors.

Biology: Employed in research to understand the role of Nav1.8 in pain signaling and neuronal excitability.

Medicine: Investigated as a potential therapeutic agent for the treatment of chronic pain conditions, including neuropathic pain and inflammatory pain.

Industry: Utilized in the development of new analgesic drugs and as a reference compound in pharmacological assays .

作用機序

Nav1.8-IN-2は、Nav1.8ナトリウムチャネルを選択的に阻害することで効果を発揮します。この阻害は、痛覚ニューロンへのナトリウムイオンの流入を防ぎ、それによって興奮性を低下させ、痛みのシグナル伝達を減少させます。 This compoundの分子標的は、Nav1.8チャネルの細孔形成αサブユニットを含み、その作用に関与する経路は、主にニューロン膜電位の調節に関連しています .

類似化合物の比較

類似化合物

VX-548: 現在、疼痛管理のために臨床試験中の別の選択的Nav1.8阻害剤。

PF-04531083: PF-01247324と構造的に類似した化合物で、鎮痛作用が調査されています

独自性

This compoundは、Nav1.8ナトリウムチャネルに対する高い選択性により、オフターゲット効果を最小限に抑え、非選択的ナトリウムチャネル阻害剤に一般的に関連する副作用のリスクを軽減する点が特徴です。 この選択性は、this compoundを、より安全で効果的な疼痛治療薬の開発のための有望な候補にしています .

類似化合物との比較

Similar Compounds

VX-548: Another selective Nav1.8 inhibitor currently in clinical trials for pain management.

PF-04531083: A compound structurally similar to PF-01247324, investigated for its analgesic properties

Uniqueness

Nav1.8-IN-2 is unique due to its high selectivity for the Nav1.8 sodium channel, which minimizes off-target effects and reduces the risk of side effects commonly associated with non-selective sodium channel inhibitors. This selectivity makes this compound a promising candidate for the development of safer and more effective pain therapeutics .

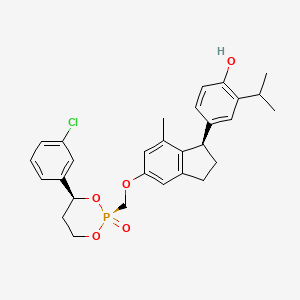

特性

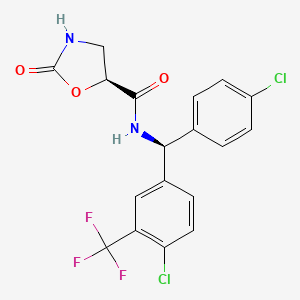

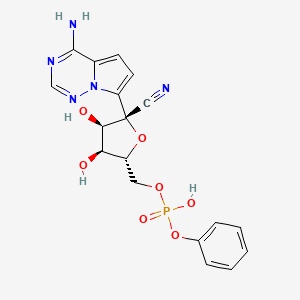

分子式 |

C18H13Cl2F3N2O3 |

|---|---|

分子量 |

433.2 g/mol |

IUPAC名 |

(5S)-N-[(S)-(4-chlorophenyl)-[4-chloro-3-(trifluoromethyl)phenyl]methyl]-2-oxo-1,3-oxazolidine-5-carboxamide |

InChI |

InChI=1S/C18H13Cl2F3N2O3/c19-11-4-1-9(2-5-11)15(25-16(26)14-8-24-17(27)28-14)10-3-6-13(20)12(7-10)18(21,22)23/h1-7,14-15H,8H2,(H,24,27)(H,25,26)/t14-,15-/m0/s1 |

InChIキー |

AHMFIVOVWPKBNX-GJZGRUSLSA-N |

異性体SMILES |

C1[C@H](OC(=O)N1)C(=O)N[C@@H](C2=CC=C(C=C2)Cl)C3=CC(=C(C=C3)Cl)C(F)(F)F |

正規SMILES |

C1C(OC(=O)N1)C(=O)NC(C2=CC=C(C=C2)Cl)C3=CC(=C(C=C3)Cl)C(F)(F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![triazanium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(11,11,12,12-tetradeuteriohexadecanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12412520.png)